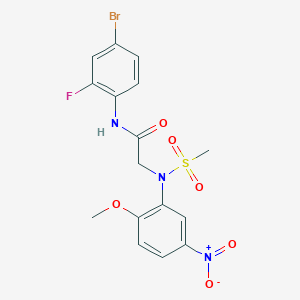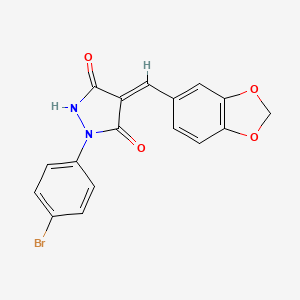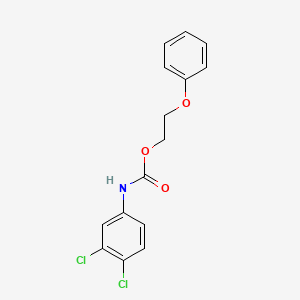
ethyl (3-ethyl-1-adamantyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-ethyl-1-adamantyl)carbamate, also known as AChE inhibitor, is a compound that has been extensively studied for its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in the regulation of cholinergic neurotransmission. The inhibition of AChE activity by ethyl (3-ethyl-1-adamantyl)carbamate has been shown to have numerous applications in scientific research, particularly in the study of cholinergic neurotransmission and related diseases.
作用機序
The mechanism of action of ethyl (3-ethyl-1-adamantyl)carbamate involves the inhibition of ethyl (3-ethyl-1-adamantyl)carbamate activity. ethyl (3-ethyl-1-adamantyl)carbamate is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in the regulation of cognitive function, memory, and muscle contraction. By inhibiting ethyl (3-ethyl-1-adamantyl)carbamate activity, ethyl (3-ethyl-1-adamantyl)carbamate increases the availability of acetylcholine in the brain, leading to improved cognitive function and muscle contraction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (3-ethyl-1-adamantyl)carbamate are primarily related to its ability to inhibit ethyl (3-ethyl-1-adamantyl)carbamate activity. In addition to its effects on cognitive function and muscle contraction, this compound has also been shown to have anti-inflammatory and antioxidant properties. These effects may be related to its ability to modulate the activity of the cholinergic anti-inflammatory pathway, which plays a key role in the regulation of immune function.
実験室実験の利点と制限
One of the main advantages of using ethyl (3-ethyl-1-adamantyl)carbamate in lab experiments is its ability to selectively inhibit ethyl (3-ethyl-1-adamantyl)carbamate activity without affecting other enzymes or neurotransmitters. This allows researchers to study the specific role of ethyl (3-ethyl-1-adamantyl)carbamate in various physiological and pathological conditions. However, one limitation of this compound is its relatively low potency compared to other ethyl (3-ethyl-1-adamantyl)carbamate inhibitors, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the use of ethyl (3-ethyl-1-adamantyl)carbamate in scientific research. One potential application is in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. Another potential direction is in the study of the cholinergic anti-inflammatory pathway and its role in the regulation of immune function. Additionally, the use of ethyl (3-ethyl-1-adamantyl)carbamate in combination with other compounds may lead to the development of more potent and selective ethyl (3-ethyl-1-adamantyl)carbamate inhibitors with improved therapeutic potential.
合成法
The synthesis of ethyl (3-ethyl-1-adamantyl)carbamate can be achieved through a series of chemical reactions involving the use of various reagents and solvents. One common method involves the reaction of 3-ethyladamant-1-ol with phosgene, followed by the addition of ethylamine. The resulting product is then purified through a series of extraction and recrystallization steps.
科学的研究の応用
Ethyl (3-ethyl-1-adamantyl)carbamate has been widely used in scientific research as a tool to investigate the role of ethyl (3-ethyl-1-adamantyl)carbamate in various physiological and pathological conditions. One of the primary applications of this compound is in the study of Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. ethyl (3-ethyl-1-adamantyl)carbamate inhibitors such as ethyl (3-ethyl-1-adamantyl)carbamate have been shown to improve cognitive function in Alzheimer's patients by increasing the availability of acetylcholine in the brain.
特性
IUPAC Name |
ethyl N-(3-ethyl-1-adamantyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)16-13(17)18-4-2/h11-12H,3-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAELSJXQQXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(3-ethyladamant-1-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5220111.png)

![propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5220130.png)
amino]-1-piperidinecarboxylate](/img/structure/B5220136.png)
![5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220140.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5220147.png)
![2-[(4-fluorophenoxy)methyl]-N-[2-methyl-2-(4-morpholinyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5220151.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5220159.png)
![3-chloro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220170.png)